Cas no 2228869-74-5 (3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid)

3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid is a pyrazole derivative with a carboxylic acid functional group, offering versatility as an intermediate in organic synthesis. Its structure combines a chlorinated pyrazole core with a butanoic acid side chain, making it useful for constructing more complex heterocyclic compounds. The chloro and dimethyl substitutions enhance its reactivity in nucleophilic and electrophilic transformations, while the carboxylic acid group allows for further derivatization via esterification, amidation, or other coupling reactions. This compound is particularly valuable in pharmaceutical and agrochemical research, where pyrazole-based scaffolds are prevalent. Its stability and well-defined reactivity profile make it a reliable building block for targeted synthetic applications.
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid structure
2228869-74-5 structure
Product name:3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
CAS No:2228869-74-5
MF:C9H13ClN2O2
MW:216.664721250534
CID:6103020
PubChem ID:165979416

3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
    • 2228869-74-5
    • EN300-1978206
    • Inchi: 1S/C9H13ClN2O2/c1-5(4-7(13)14)8-6(2)11-12(3)9(8)10/h5H,4H2,1-3H3,(H,13,14)
    • InChI Key: ZYXDDIUFBKJTDB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(C)=NN1C)C(C)CC(=O)O

Computed Properties

  • Exact Mass: 216.0665554g/mol
  • Monoisotopic Mass: 216.0665554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55.1Ų

3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1978206-2.5g
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
2228869-74-5
2.5g
$2576.0 2023-09-16
Enamine
EN300-1978206-5.0g
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
2228869-74-5
5g
$3812.0 2023-05-23
Enamine
EN300-1978206-0.5g
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
2228869-74-5
0.5g
$1262.0 2023-09-16
Enamine
EN300-1978206-0.25g
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
2228869-74-5
0.25g
$1209.0 2023-09-16
Enamine
EN300-1978206-1.0g
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
2228869-74-5
1g
$1315.0 2023-05-23
Enamine
EN300-1978206-1g
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
2228869-74-5
1g
$1315.0 2023-09-16
Enamine
EN300-1978206-5g
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
2228869-74-5
5g
$3812.0 2023-09-16
Enamine
EN300-1978206-0.1g
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
2228869-74-5
0.1g
$1157.0 2023-09-16
Enamine
EN300-1978206-0.05g
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
2228869-74-5
0.05g
$1104.0 2023-09-16
Enamine
EN300-1978206-10.0g
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
2228869-74-5
10g
$5652.0 2023-05-23

Additional information on 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid

Recent Advances in the Study of 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid (CAS: 2228869-74-5)

3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid (CAS: 2228869-74-5) is a pyrazole derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its biological activity, mechanism of action, and potential as a lead compound for drug development.

Recent research has focused on the synthesis and optimization of 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid to enhance its pharmacological properties. Studies have demonstrated that this compound exhibits promising activity in modulating specific biological pathways, particularly those involved in inflammation and metabolic disorders. The chloro and dimethyl substituents on the pyrazole ring are believed to contribute to its bioactivity by influencing its binding affinity to target proteins.

One of the key findings from recent investigations is the compound's ability to act as an inhibitor of certain enzymes involved in inflammatory responses. In vitro and in vivo studies have shown that 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid can effectively reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Additionally, its metabolic stability and favorable pharmacokinetic profile make it a viable candidate for further preclinical development.

Another area of interest is the compound's role in metabolic regulation. Preliminary data indicate that 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid may influence lipid metabolism and glucose homeostasis, opening new avenues for the treatment of metabolic syndromes such as diabetes and obesity. Researchers are currently exploring its interaction with key metabolic enzymes and receptors to elucidate its precise mechanism of action.

Despite these promising findings, challenges remain in the development of 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid as a therapeutic agent. Issues such as selectivity, potential off-target effects, and scalability of synthesis need to be addressed in future studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid represents a promising scaffold for drug discovery, with demonstrated bioactivity in inflammation and metabolic regulation. Continued research into its pharmacological properties and optimization of its chemical structure will be critical to unlocking its full therapeutic potential. This compound exemplifies the intersection of chemical innovation and biological application, highlighting the importance of interdisciplinary approaches in modern drug development.

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